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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B560571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the diastereoisomeric

impurities of Sofosbuvir, a critical direct-acting antiviral agent for the treatment of Hepatitis C.

Understanding the formation, identification, and quantification of these impurities is paramount

for ensuring the quality, safety, and efficacy of the drug product. This document details the

chemical structures of known diastereoisomeric and other related impurities, summarizes

quantitative data from forced degradation studies, and provides detailed experimental protocols

for their analysis.

Introduction to Sofosbuvir and its Stereochemistry
Sofosbuvir, chemically named Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-

fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-

phosphoryl]amino]propanoate, is a nucleotide analog prodrug.[1][2] Its intricate structure

contains multiple chiral centers, leading to the potential for several stereoisomers. The

phosphorus atom, in particular, is a stereocenter, giving rise to two diastereomers, designated

as Sp and Rp. The therapeutically active form is the Sp-isomer.[3] The presence of the Rp-

diastereomer and other related substances as impurities can impact the drug's safety and

efficacy profile. Therefore, stringent control and monitoring of these impurities are mandated by

regulatory authorities.
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Diastereoisomeric and Other Major Impurities of
Sofosbuvir
Several impurities related to Sofosbuvir have been identified, arising from the manufacturing

process or degradation. A critical diastereoisomeric impurity is the Rp-isomer of Sofosbuvir.

Other process-related and degradation impurities have also been characterized.

Table 1: Key Diastereoisomeric and Other Impurities of Sofosbuvir
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Impurity Name Chemical Structure Relationship to Sofosbuvir

Sofosbuvir (Sp-isomer)

Isopropyl (2S)-2-

[[[(2R,3R,4R,5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyl-

tetrahydrofuran-2-yl]methoxy-

(S)-phenoxy-

phosphoryl]amino]propanoate

Active Pharmaceutical

Ingredient

Sofosbuvir Rp-isomer

Isopropyl (2S)-2-

[[[(2R,3R,4R,5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyl-

tetrahydrofuran-2-yl]methoxy-

(R)-phenoxy-

phosphoryl]amino]propanoate

Diastereomer

D-Alanine Sofosbuvir

Isopropyl (2R)-2-

[[[(2R,3R,4R,5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyl-

tetrahydrofuran-2-yl]methoxy-

(S)-phenoxy-

phosphoryl]amino]propanoate

Diastereomer

Sofosbuvir Isomer 3
Structure not fully elucidated in

public literature
Isomer

Sofosbuvir Impurity H

(2R,3R,4R,5R)-2-[(3S,5S)-5,8-

Dimethyl-3-oxido-6-oxo-3-

phenoxy-2,7-dioxa-4-aza-3λ5-

phosphanon-1-yl]-5-(2,4-dioxo-

3,4-dihydro-1(2H)-

pyrimidinyl)-4-fluoro-4-

methyltetrahydro-3-

furanylbenzoate

Diastereomer and impurity[4]

Acid Degradation Product (R)-((2R,3R,4R,5R)-5-(2,4-

dioxo-3,4-dihydropyrimidin-

Degradation Product
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1(2H)-yl)-4-fluoro-3-hydroxy-4-

methyltetrahydrofuran-2-

yl)methyl phenyl hydrogen

phosphate

Base Degradation Product A

(S)-isopropyl 2-((R)-

(((2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-1(2H)-

yl)-4-fluoro-3-hydroxy-4-

methyltetrahydrofuran-2-

yl)methoxy)

(hydroxy)phosphorylamino)pro

panoate

Degradation Product

Base Degradation Product B

(S)-2-((R)-(((2R,3R,4R,5R)-5-

(2,4-dioxo-3,4-

dihydropyrimidin-1(2H)-yl)-4-

fluoro-3-hydroxy-4-

methyltetrahydrofuran-2-

yl)methoxy)

(hydroxy)phosphorylamino)pro

panoic acid

Degradation Product

Oxidative Degradation Product

(S)-isopropyl 2-((S)-

(((2R,4S,5R)-5-(2,4-dioxo-3,4-

dihydropyrimidin-1(2H)-yl)-4-

fluoro-4-methyl-3-

oxotetrahydrofuran-2-

yl)methoxy)

(phenoxy)phosphorylamino)pr

opanoate

Degradation Product

Quantitative Analysis of Sofosbuvir Impurities from
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and

developing stability-indicating analytical methods. The following tables summarize the

quantitative results from various stress conditions applied to Sofosbuvir.
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Table 2: Summary of Forced Degradation Studies of Sofosbuvir

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress
Condition

Reagents
and
Conditions

Duration
Degradatio
n (%)

Degradatio
n Products
Observed
(m/z)

Reference

Acidic

Hydrolysis

1N HCl, 80°C

reflux
10 hours 8.66

417.08 (Acid

Degradation

Product)

[1]

0.1N HCl,

70°C reflux
6 hours 23 488 (DP I) [5]

Acidic

conditions
4 hours 26 Not specified [6]

Basic

Hydrolysis

0.5N NaOH,

60°C
24 hours 45.97

454.14 (Base

Degradation

Product A),

412.09 (Base

Degradation

Product B)

[1]

0.1N NaOH,

70°C reflux
10 hours 50 393.3 (DP II) [5]

Alkaline

conditions
1.5 hours 100 Not specified [6]

Oxidative

Degradation

30% H₂O₂,

80°C
2 days 0.79

527.15

(Oxidative

Degradation

Product)

[1]

3% H₂O₂ 7 days 19.02 393 (DP III) [5]

Thermal

Degradation
50°C 21 days

No

degradation
- [5]

Photolytic

Degradation

Exposure to

254 nm UV

light

24 hours
No

degradation
- [1]
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Sunlight

exposure
21 days

No

degradation
- [5]

Experimental Protocols for Impurity Analysis
Accurate and robust analytical methods are crucial for the separation and quantification of

Sofosbuvir and its diastereoisomeric impurities. Below are detailed protocols for HPLC and

UPLC analysis.

RP-HPLC Method for Sofosbuvir and Process-Related
Impurities
This method is suitable for the estimation of Sofosbuvir and its process-related impurities in

bulk and pharmaceutical dosage forms.[7][8]

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[7][8]

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v),

delivered in an isocratic mode.[7][8]

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.[9]

Injection Volume: 10 µL.[9]

Detector Wavelength: 260 nm.[7][8]

Diluent: Water:Acetonitrile (50:50 v/v).[7]

Sample Preparation:

Prepare a stock solution of Sofosbuvir (e.g., 400 mg in 100 mL of diluent).[7]
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For analysis of impurities, a concentration of 0.4 mg/mL of Sofosbuvir and 0.025 mg/mL of

the impurity standard can be used.[7]

For tablet analysis, weigh and powder ten tablets. Transfer an amount of powder

equivalent to 400 mg of Sofosbuvir into a 200 mL volumetric flask. Add diluent, sonicate to

dissolve, and make up to the volume.[1] Filter the solution through a 0.45 µm nylon filter

before injection.[1]

UPLC Method for Forced Degradation Studies
This stability-indicating UPLC method is effective for separating Sofosbuvir from its degradation

products.[1]

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a

photodiode array (PDA) detector and a mass spectrometer (MS).

Column: X-Bridge C18 (100 x 4.6 mm, 2.5 µm).[1]

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and

acetonitrile (B).

Flow Rate: Not specified, typically 0.3-0.6 mL/min for UPLC.

Column Temperature: Ambient.

Injection Volume: Not specified, typically 1-5 µL for UPLC.

PDA Detection: Wavelength not specified, monitor at 260 nm for Sofosbuvir.

MS Detection: Electrospray ionization (ESI) in positive mode for mass identification.

Sample Preparation for Forced Degradation:

Acid Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10

hours at 80°C. Neutralize the solution with ammonium bicarbonate and lyophilize.

Reconstitute the residue in the mobile phase.[1]
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Base Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and keep at

60°C for 24 hours. Neutralize with HCl and evaporate to dryness. Reconstitute the residue

in the mobile phase.[1]

Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at

80°C for two days. Evaporate to dryness and reconstitute the residue in the mobile phase.

[1]

Visualization of Key Pathways and Workflows
Logical Relationship in Sofosbuvir Synthesis Leading to
Diastereomers
The synthesis of Sofosbuvir involves the coupling of a phosphoramidate side chain to the

nucleoside core. This coupling reaction at the phosphorus center can result in the formation of

a mixture of Sp and Rp diastereomers.[10] Subsequent purification steps are required to isolate

the desired Sp-isomer.
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Sofosbuvir Synthesis

2'-Deoxy-2'-fluoro-2'-C-methyluridine

Coupling Reaction
(e.g., with Grignard reagent)

Phosphoramidate Reagent

Mixture of Sp and Rp Diastereomers Chromatographic Separation
(e.g., Chiral HPLC)

Sofosbuvir (Sp-isomer)
(API)

Sofosbuvir (Rp-isomer)
(Diastereomeric Impurity)
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Forced Degradation Workflow

Sofosbuvir Drug Substance

Application of Stress Conditions
(Acid, Base, Oxidation, Heat, Light)

Sample Neutralization and Preparation

UPLC-PDA/MS Analysis

Data Acquisition and Processing

Impurity Identification
(Mass and Fragmentation Data)

Impurity Quantification
(% Degradation)

Stability Profile and Degradation Pathway
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Sofosbuvir Metabolic Activation

Sofosbuvir (Prodrug)

Carboxylesterase 1 / Cathepsin A

Ester Hydrolysis

GS-331007 (Intermediate)

Histidine Triad Nucleotide-Binding Protein 1 (HINT1)

Phosphoramidate Cleavage

Monophosphate Metabolite

UMP-CMP Kinase

Phosphorylation

Diphosphate Metabolite

Nucleoside Diphosphate Kinase

Phosphorylation

GS-461203 (Active Triphosphate)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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